molecular formula C18H21N B055440 1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]piperidine CAS No. 117613-41-9

1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]piperidine

Cat. No. B055440
M. Wt: 251.4 g/mol
InChI Key: LEVJSSUHNQDHSD-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]piperidine, also known as NMP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. NMP is a piperidine derivative that has a naphthalene ring attached to it, making it a highly conjugated molecule. This conjugation allows NMP to act as a potent electron donor, making it useful in a variety of applications.

Mechanism Of Action

The mechanism of action of 1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]piperidine is not well understood, but it is thought to act as an electron donor due to its highly conjugated structure. This electron donation allows 1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]piperidine to participate in a variety of chemical reactions, making it useful in a variety of applications.

Biochemical And Physiological Effects

1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]piperidine has not been extensively studied for its biochemical and physiological effects, but it is not known to have any significant toxic effects. However, caution should be exercised when handling 1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]piperidine as it is a highly reactive compound.

Advantages And Limitations For Lab Experiments

1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]piperidine has several advantages for use in lab experiments, including its high purity and reactivity. However, its highly reactive nature can also be a limitation as it can lead to unwanted side reactions.

Future Directions

There are several future directions for research on 1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]piperidine. One promising area of research is in the development of new organic electronic devices using 1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]piperidine as an electron donor. Additionally, further studies on the biochemical and physiological effects of 1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]piperidine could provide valuable insights into its potential uses in medicine and biotechnology. Overall, 1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]piperidine is a highly promising compound with a variety of potential applications in scientific research.

Synthesis Methods

The synthesis of 1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]piperidine is typically achieved through a multi-step process that involves the reaction of piperidine with 2-naphthaldehyde, followed by reduction and methylation. This process yields 1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]piperidine as a white crystalline solid with a high purity.

Scientific Research Applications

1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]piperidine has been extensively studied in scientific research due to its unique properties. One of the most significant applications of 1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]piperidine is in the field of organic electronics. 1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]piperidine has been shown to be an effective electron donor in organic photovoltaic cells, making it a promising candidate for use in renewable energy technologies.

properties

CAS RN

117613-41-9

Product Name

1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]piperidine

Molecular Formula

C18H21N

Molecular Weight

251.4 g/mol

IUPAC Name

1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]piperidine

InChI

InChI=1S/C18H21N/c1-19-13-11-15(12-14-19)9-10-17-7-4-6-16-5-2-3-8-18(16)17/h2-10,15H,11-14H2,1H3/b10-9+

InChI Key

LEVJSSUHNQDHSD-MDZDMXLPSA-N

Isomeric SMILES

CN1CCC(CC1)/C=C/C2=CC=CC3=CC=CC=C32

SMILES

CN1CCC(CC1)C=CC2=CC=CC3=CC=CC=C32

Canonical SMILES

CN1CCC(CC1)C=CC2=CC=CC3=CC=CC=C32

synonyms

1-methyl-4-(1-naphthylvinyl)piperidine
B 120
B-120

Origin of Product

United States

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